H-DL-Orn(Z)-OH

Description

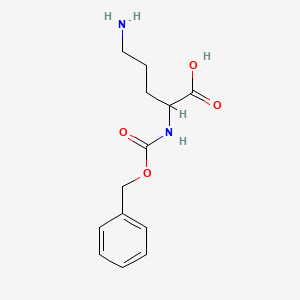

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGRWJVRLNJIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Dl Orn Z Oh and Its Incorporation into Complex Structures

Preparation of H-DL-Orn(Z)-OH

The synthesis of protected ornithine derivatives, including this compound, involves careful management of the two reactive amino groups to ensure selective functionalization and compatibility with subsequent synthetic steps.

Conventional Solution-Phase Synthetic Routes to Nα-Protected Ornithine Derivatives

Solution-phase synthesis of amino acid derivatives commonly employs protecting groups for both the α-amino and carboxyl functionalities to enable controlled peptide bond formation. For ornithine, the primary focus in this context is often the protection of the Nα-amino group, which is crucial for sequential amino acid coupling. Conventional methods for Nα-protection utilize groups such as the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z/Cbz) groups. These carbamate-forming protecting groups are generally introduced by reacting ornithine with the corresponding chloroformate (e.g., Boc anhydride (B1165640) or benzyl (B1604629) chloroformate) under basic conditions peptide.comthieme-connect.depeptide.com. The Z group, in particular, has a long history in solution-phase peptide synthesis due to its stability under various reaction conditions and its removal via catalytic hydrogenolysis peptide.comthieme-connect.de.

Strategies for Orthogonal and Selective Nα- and Nδ-Protection with Benzyloxycarbonyl (Z) and Other Groups

Achieving selective protection of ornithine's Nα and Nδ amino groups is paramount for its use in complex syntheses. Orthogonality, meaning the ability to remove one protecting group without affecting another, is a key principle. The benzyloxycarbonyl (Z) group is typically employed as an Nα protecting group, removable by catalytic hydrogenation peptide.comthieme-connect.denih.govsemanticscholar.org. However, Z can also be utilized for side-chain (Nδ) protection, offering a means for selective functionalization of the ornithine side chain peptide.comcymitquimica.com.

For the specific target this compound, which implies an Nα-free and Nδ-Z protected structure, the synthesis would necessitate selective protection of the Nδ-amino group with the Z group while keeping the Nα-amino group unprotected, or protecting both and selectively removing the Nα protection. Strategies often involve protecting both amino groups with different orthogonal protecting groups. For instance, Nα could be protected with Fmoc (base-labile) and Nδ with Z (removable by hydrogenolysis), or Nα with Boc (acid-labile) and Nδ with Z. The Z group's removal by hydrogenolysis is orthogonal to both acid-labile (e.g., Boc, tBu, Trt) and base-labile (e.g., Fmoc) protecting groups, making it a versatile choice for side-chain protection peptide.comthieme-connect.de. Derivatives like N(alpha)-Boc-N(delta)-Z-D-ornithine are documented, demonstrating the feasibility of Nδ-Z protection cymitquimica.com.

Table 1: Common Ornithine Protecting Groups and Orthogonality

| Protecting Group | Target Amino Group | Removal Conditions | Orthogonality to Fmoc | Orthogonality to Boc |

| Z (Cbz) | Nα or Nδ | Catalytic Hydrogenolysis | Yes | Yes |

| Boc | Nα or Nδ | Acidolysis (e.g., TFA) | Yes | No |

| Fmoc | Nα | Base-labile (e.g., Piperidine) | No | Yes |

| Alloc | Nδ | Pd(0) catalysis | Yes | Yes |

| Dde | Nδ | Hydrazine | Yes | Yes |

| Trt | Nδ | Acidolysis (e.g., TFA) | Yes | No |

Considerations for Racemic Synthesis (DL-form) and its Implications for Stereocontrol

The designation "DL-" in this compound indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers of ornithine. Racemic ornithine can be synthesized through various chemical routes. One method involves the condensation of 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis, yielding DL-ornithine monohydrochloride researchgate.netcdnsciencepub.com.

When a specific enantiomer (either D- or L-ornithine) is required for a particular application, such as in chiral peptide synthesis, the racemic mixture must be resolved. Resolution can be achieved through methods like diastereomeric salt formation with a chiral acid or base, or via enzymatic resolution. Alternatively, enantioselective synthesis routes can be employed to directly produce the desired enantiomer, bypassing the need for resolution google.com. The use of a racemic mixture may be acceptable if stereochemistry is not critical for the intended function, or if subsequent steps inherently select for one enantiomer.

Integration into Complex Molecular Architectures via Amide Bond Formation

Protected amino acid derivatives are fundamental building blocks in peptide synthesis, enabling the stepwise assembly of peptide chains through amide bond formation.

Applications in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain anchored to an insoluble solid support. This process relies on activating the carboxyl group of the incoming amino acid and reacting it with the free Nα-amino group of the resin-bound peptide. The use of protected amino acids ensures that only the desired Nα-amino group participates in peptide bond formation, while reactive side chains are masked by orthogonal protecting groups.

Compatibility of this compound with Fmoc/tBu and Boc-Based SPPS Strategies

The compatibility of this compound (interpreted as Nα-free, Nδ-Z protected ornithine) with standard SPPS strategies depends on the orthogonality of its protecting groups relative to the chosen SPPS chemistry.

Fmoc/tBu-Based SPPS: This strategy utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, which is removed by a mild base (e.g., piperidine). Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, Trt) and are removed during the final cleavage from the resin with trifluoroacetic acid (TFA). If this compound is used, the free Nα-amino group is ready for coupling. The Nδ-Z protecting group, removed by hydrogenolysis, is orthogonal to both Fmoc (base-labile) and the acid-labile side-chain protecting groups. Thus, the Z group on the ornithine side chain can be retained throughout Fmoc-SPPS and removed in a separate step after cleavage from the resin, or under specific conditions compatible with the peptide.

Boc-Based SPPS: This strategy employs the Boc group for Nα-protection, which is removed by acid (e.g., TFA). Side-chain protecting groups are also typically acid-labile, often removed by strong acids like hydrofluoric acid (HF). In this context, if this compound is used, the free Nα-amino group is available for coupling. The Nδ-Z protecting group is removed by hydrogenolysis, which is orthogonal to the acid-labile Boc group. This orthogonality allows for selective deprotection of the Nα-Boc group using acid without affecting the Nδ-Z group, and vice versa.

In both Fmoc/tBu and Boc-based SPPS, the Z group's removal via catalytic hydrogenation is a distinct chemical process that does not interfere with the standard deprotection or cleavage conditions of these chemistries. This makes Nδ-Z protected ornithine a potentially valuable building block for creating peptides with specific side-chain modifications or for applications requiring the unique properties imparted by the Z group or its subsequent removal.

Optimization of Coupling Reagents and Conditions for Effective Incorporation

The effective incorporation of this compound into peptide chains or other molecular architectures relies heavily on the judicious selection of coupling reagents and reaction conditions. Peptide bond formation, the core of this process, requires activation of the carboxylic acid group of this compound and its subsequent reaction with an amine. A wide array of coupling reagents has been developed, each with its own advantages and disadvantages.

Carbodiimides, such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), are commonly used activators. When used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), they form activated esters that facilitate amide bond formation with minimal racemization peptide.com. However, carbodiimides can sometimes lead to epimerization, particularly with certain amino acids peptide.com.

Uronium and phosphonium-based reagents, including HBTU, HATU, PyBOP, and COMU, are highly efficient for peptide coupling. HATU, for instance, is known for its rapid reaction kinetics and effectiveness in forming amide bonds, often with good retention of chirality merckmillipore.comresearchgate.netsigmaaldrich.com. These reagents typically generate highly reactive active esters (e.g., OAt esters from HATU) that promote efficient coupling, even with sterically hindered amino acids or in fragment condensation strategies merckmillipore.comsigmaaldrich.comuni-kiel.de. The choice between uronium and phosphonium (B103445) reagents can depend on factors like stability in solution and cost, with uronium reagents generally showing better stability in open-vial synthesizers merckmillipore.com.

Table 1: Common Peptide Coupling Reagents and Their Characteristics

| Coupling Reagent | Class | Typical Additives | Key Features | Notes |

| DCC | Carbodiimide | HOBt, HOAt | Effective for amide/ester formation; byproduct (DCU) precipitates. | Prone to racemization; not ideal for solid-phase synthesis due to insoluble byproduct. |

| DIC | Carbodiimide | HOBt, HOAt | Similar to DCC; byproduct (DIU) is more soluble. | Preferred over DCC for solid-phase synthesis. Can cause partial racemization. |

| EDC HCl | Carbodiimide | HOBt, HOAt | Water-soluble byproduct, useful for protein modification. | Water-soluble, allowing for aqueous extraction of byproducts. |

| HBTU | Uronium | HOBt | Highly efficient, good for routine SPPS and solution synthesis. | Can cause guanidinylation of N-terminal amino groups; generates OBt esters. |

| HATU | Uronium | HOAt | Very efficient, reacts faster with less epimerization; good for difficult couplings. | More reactive and expensive than HBTU; generates more reactive OAt esters. |

| PyBOP | Phosphonium | HOBt | Effective coupling reagent, similar advantages to HBTU but generates a more reactive active species. | Can cause guanidinylation; generates OBt esters. |

| COMU | Uronium | Oxyma Pure | Efficient, not based on potentially explosive triazole reagents; good alternative to HOAt-based reagents. | Oxyma-based reagents are generally more stable and safer than triazole-based ones. |

Optimizing reaction conditions involves controlling temperature, solvent, and reaction time. Lower temperatures generally help minimize epimerization mdpi.com. The choice of solvent can also influence solubility and reaction rates. For this compound, ensuring the Z group remains intact during coupling is crucial.

Strategies for Minimizing Epimerization and Other Side Reactions During Coupling

Epimerization, the loss of stereochemical integrity at the alpha-carbon during activation and coupling, is a significant concern in peptide synthesis mdpi.comnih.gov. This can lead to the formation of diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide mdpi.com. Several strategies are employed to mitigate this issue when incorporating this compound:

Use of Racemization Suppressants: Additives like HOBt and HOAt are critical. They react with the activated carboxylic acid to form less reactive, yet sufficiently reactive, activated esters (OBt or OAt esters). These intermediates are less prone to forming oxazol-5(4H)-one derivatives, which are the primary culprits for epimerization peptide.commdpi.com. HOAt is generally considered more effective than HOBt due to the lower pKa of HOAt, leading to more reactive active esters sigmaaldrich.com.

Choice of Coupling Reagent: Some coupling reagents inherently lead to lower epimerization rates. For instance, HATU and COMU, often used with HOAt or Oxyma Pure respectively, are known for their ability to suppress epimerization compared to older reagents like DCC/HOBt merckmillipore.comsigmaaldrich.com.

Controlled Reaction Conditions: Maintaining low reaction temperatures (e.g., 0°C to room temperature) can significantly reduce the rate of epimerization mdpi.com. Minimizing reaction times also helps, preventing prolonged exposure of activated intermediates to conditions that promote racemization.

Protecting Group Strategy: While the Z group on the side chain is generally stable under standard coupling conditions, the choice of alpha-amino protecting group and its removal conditions are also important. For instance, the loss of a tert-butyl cation from a Boc group can sometimes lead to side reactions uni-kiel.de.

Minimizing Base-Catalyzed Epimerization: Epimerization can also occur via direct alpha-proton abstraction by bases during activation or deprotection steps mdpi.com. Careful selection of bases and reaction conditions is therefore important.

Other side reactions to consider include incomplete coupling, formation of by-products from the coupling reagents themselves (e.g., ureas from carbodiimides), and potential side-chain modifications if not properly protected. The Z group on ornithine's side chain is generally robust, but its removal (typically via hydrogenolysis) must be performed carefully to avoid affecting other parts of the molecule.

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

This compound is a valuable component in both traditional solution-phase peptide synthesis and more advanced fragment condensation strategies. In solution-phase synthesis, it can be coupled sequentially to build peptide chains, similar to its use in solid-phase methods, but requiring purification after each step.

Synthesis of Peptidomimetics Incorporating the Orn(Z) Moiety

Peptidomimetics are compounds designed to mimic the structure and/or function of peptides but often possess modified backbones or side chains to improve properties such as metabolic stability, bioavailability, or receptor binding affinity google.comnih.govchemrxiv.org. This compound, with its protected side-chain amine, can serve as a versatile building block for creating such analogs.

The ornithine side chain offers a flexible linker, and the Z-protected amine allows for controlled functionalization. For example, the Orn(Z) moiety can be incorporated into non-peptide scaffolds, such as heterocyclic structures designed to mimic peptide secondary structures like β-strands nih.gov. The Z group can be deprotected to reveal the primary amine, which can then be further functionalized, acylated, or used for conjugation, contributing to the diversity of peptidomimetic structures. Research into novel peptidomimetics often involves exploring non-canonical amino acids and their derivatives, where protected ornithine units like this compound can be integrated to achieve specific conformational constraints or interaction profiles chemrxiv.org.

Role as a Versatile Chiral Building Block in Enantioselective Organic Synthesis

Beyond peptide chemistry, this compound serves as a valuable chiral building block in broader enantioselective organic synthesis. The presence of a protected amine, a carboxylic acid, and a chiral center (though in racemic form here) provides multiple points for chemical modification.

The compound can be used as a starting material for the synthesis of various chiral molecules. For instance, the carboxylic acid can be reduced to an alcohol, converted to an amide, or esterified. The alpha-amino group can be derivatized, and the Z-protected side-chain amine can be deprotected and functionalized. If enantiopure D- or L-ornithine derivatives are required, the racemic this compound can potentially be resolved, or enantioselective synthesis routes starting from chiral precursors can be employed. The Z group itself can be removed via hydrogenolysis, yielding the free amine, which can then participate in a wide range of reactions, including alkylations, acylations, and reductive aminations nih.govresearchgate.netresearchgate.net. This versatility makes this compound a useful synthon for constructing complex chiral targets in medicinal chemistry and materials science pwr.edu.plsigmaaldrich.com.

Compound List:

this compound (Nε-benzyloxycarbonyl-DL-ornithine)

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

EDC HCl (Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride)

HOBt (1-Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

PyBOP (Bromotripyrrolidinophosphonium hexafluorophosphate)

COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Nε-Cbz-L-ornithine

Nε-Cbz-DL-ornithine

Nε-(o-nitrobenzyloxycarbonyl)-l-ornithine (NBO)

Nε-(benzyloxycarbonyl)-L-ornithine copper(II) complex

Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-ornithine

Nα-(9-fluorenyl)methoxycarbonyl-Nε-tert-butoxycarbonyl-L-ornithine

Nα-benzyloxycarbonyl-L-ornithine tert-butyl ester

N5-Acetyl-N5-hydroxy-L-ornithine

Nα-Fmoc-Nε-acetyl-Nε-tert-butoxy-L-ornithine

Nα-Fmoc-Nε-(acetyl)-Nε-(benzoyloxy)-ornithine

Nα-Fmoc-Nε-(acetyl)-Nε-tert-butoxy-L-ornithine

Nα-Fmoc-Nε-(benzoyloxy)-ornithine

Nα-Cbz-L-ornithine

Nα-Cbz-L-ornithine methyl ester

Nα-Cbz-Nε-protected-L-ornithine

Nα-Cbz-Nε-benzyl-L-lysine

Nα-Cbz-Nε-tert-butoxycarbonyl-L-ornithine

Nα-Fmoc-Nε-tert-butoxycarbonyl-L-ornithine

Nα-Fmoc-Nε-acetyl-L-ornithine

Nδ-(o-nitrobenzyloxycarbonyl)-l-lysine (NBK)

Nδ-Cbz-DL-ornithine

Reactivity Profile and Chemical Transformations Involving H Dl Orn Z Oh

Selective Deprotection Strategies of the Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide chemistry due to its relative stability and the various methods available for its removal. ug.edu.pl The selective cleavage of the Z group from the δ-amino group of H-DL-Orn(Z)-OH is a critical step in many synthetic pathways, enabling subsequent functionalization at this position.

Acid-Labile Deprotection Conditions and the Role of Scavengers in Mitigating Byproducts

While the Z group is generally stable to mild acidic conditions, it can be cleaved by strong acids. ug.edu.pl Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures can effect its removal. ug.edu.pl The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the benzyl-oxygen bond, which generates a benzyl (B1604629) cation. highfine.com

This benzyl cation is a reactive electrophile that can lead to undesired side reactions, particularly with electron-rich amino acid residues like tryptophan and tyrosine. To prevent these side reactions, scavengers are typically added to the reaction mixture. These are molecules that can trap the benzyl cation. Common scavengers include anisole, thioanisole, and water. ug.edu.pl

Table 1: Common Acidic Reagents for Z-Group Deprotection and Associated Scavengers

| Acidic Reagent | Common Scavengers | Purpose of Scavenger |

| HBr in Acetic Acid | Anisole, Thioanisole | Traps the generated benzyl cation to prevent alkylation of sensitive residues. |

| Trifluoroacetic Acid (TFA) | Water, Thiophenol organic-chemistry.org | Captures the t-butyl cation when Boc groups are also present and benzyl cations from Z-group cleavage. organic-chemistry.orgmasterorganicchemistry.com |

| Liquid HF | Anisole | A strong acid used in Boc-based solid-phase peptide synthesis that also cleaves the Z group. ug.edu.plsigmaaldrich.com |

Hydrogenolysis-Based Deprotection Protocols and Their Selectivity

Catalytic hydrogenolysis is the most common and mildest method for removing the Z group. highfine.com This reaction is typically carried out using a palladium catalyst, such as palladium on activated carbon (Pd/C), and a hydrogen source. highfine.comtaylorfrancis.com The reaction proceeds via the cleavage of the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. taylorfrancis.com

Hydrogenolysis is highly selective for the Z group and other benzyl-type protecting groups. It does not affect many other protecting groups used in peptide synthesis, such as Boc and Fmoc, making it an orthogonal deprotection strategy. masterorganicchemistry.com The hydrogen source can be molecular hydrogen (H2 gas) or a hydrogen donor in a process called catalytic transfer hydrogenation. highfine.com Common hydrogen donors include formic acid and ammonium (B1175870) formate. highfine.comresearchgate.net

Table 2: Catalysts and Hydrogen Sources for Z-Group Hydrogenolysis

| Catalyst | Hydrogen Source | Typical Conditions |

| 5-10% Palladium on Carbon (Pd/C) | H₂ gas | Atmospheric or elevated pressure, various solvents (e.g., MeOH, EtOH, THF). highfine.comtotal-synthesis.com |

| Palladium Hydroxide on Carbon (Pearlman's catalyst) | H₂ gas | Often used for more difficult hydrogenations. highfine.com |

| Pd/C | Ammonium formate, Formic acid | Catalytic transfer hydrogenation, often at room temperature. highfine.comresearchgate.net |

Orthogonal Deprotection within Multi-Protected Amino Acid and Peptide Frameworks

In the synthesis of complex peptides, such as branched or cyclic peptides, multiple protecting groups are often required. ub.eduresearchgate.net The ability to selectively remove one protecting group while others remain intact is known as orthogonality. researchgate.net The Z group is a key component of many orthogonal protection schemes.

For instance, in a peptide containing both a Boc-protected lysine (B10760008) and a Z-protected ornithine, the Z group can be selectively removed by hydrogenolysis without affecting the acid-labile Boc group. peptide.combzchemicals.com Conversely, the Boc group can be removed with a mild acid like TFA without cleaving the Z group. masterorganicchemistry.combzchemicals.com Similarly, the base-labile Fmoc group can be removed with piperidine (B6355638) in the presence of a Z group. masterorganicchemistry.com This orthogonality allows for the precise, stepwise modification of different amino acid side chains within a peptide. peptide.comsigmaaldrich.com

Table 3: Orthogonal Deprotection Schemes Involving the Z-Group

| Protecting Group 1 (e.g., on Ornithine) | Protecting Group 2 (e.g., on another residue) | Deprotection Reagent for Group 1 | Stability of Group 2 | Deprotection Reagent for Group 2 | Stability of Group 1 |

| Z | Boc | H₂/Pd/C peptide.com | Stable | TFA organic-chemistry.orgbzchemicals.com | Stable |

| Z | Fmoc | H₂/Pd/C peptide.com | Stable | Piperidine masterorganicchemistry.com | Stable |

| Z | Aloc | H₂/Pd/C peptide.com | Stable | Pd(PPh₃)₄ highfine.compeptide.com | Stable |

Side-Chain Chemical Modifications and Derivatizations of the Ornithine Moiety

Once the δ-amino group of the ornithine residue is deprotected, it becomes a nucleophilic handle for a wide array of chemical modifications. This allows for the introduction of various functionalities, leading to the synthesis of modified peptides with unique properties.

Nucleophilic Reactivity of the Free δ-Amino Group for Further Functionalization

The deprotected δ-amino group of ornithine is a primary amine and thus a potent nucleophile. wikipedia.orgnih.gov It can readily react with a variety of electrophiles to form stable covalent bonds. This reactivity is the basis for the post-synthetic modification of ornithine-containing peptides.

Common functionalization reactions include:

Acylation: Reaction with activated carboxylic acids, acid chlorides, or anhydrides to form amides. This is a fundamental reaction for creating branched peptides. peptidenexus.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Alkylation: Reaction with alkyl halides, although this can be less specific and lead to over-alkylation. Reductive amination with aldehydes or ketones is a more controlled method for introducing alkyl groups. rsc.org

Guanidinylation: Conversion of the primary amine to a guanidinium (B1211019) group, mimicking the side chain of arginine. This can be achieved using reagents like 1H-pyrazole-1-carboxamidine hydrochloride.

These modifications can be used to introduce reporter groups (fluorophores, biotin), cross-linking agents, or to alter the physicochemical properties of the peptide, such as its charge, hydrophobicity, and ability to engage in specific molecular interactions. nih.gov

Synthetic Routes to Cyclic and Branched Peptides Utilizing the Ornithine Side Chain

The side chain of ornithine is a common branching point for the synthesis of both cyclic and branched peptides.

Branched Peptides: A second peptide chain can be synthesized on the δ-amino group of an ornithine residue within a primary peptide sequence. peptidenexus.com This is typically achieved by selectively deprotecting the ornithine side chain (e.g., removing a Z group by hydrogenolysis while other side chains are protected with acid- or base-labile groups) and then proceeding with standard peptide synthesis protocols from that point. peptidenexus.combiotage.com This approach is used to create structures like multiple antigenic peptides (MAPs), which can elicit a stronger immune response.

Cyclic Peptides: The ornithine side chain is frequently involved in macrocyclization reactions to form cyclic peptides. rsc.org One common strategy is head-to-side-chain cyclization, where the C-terminal carboxylic acid of a linear peptide is activated and reacted with the deprotected δ-amino group of an ornithine residue within the same peptide. researchgate.net Another approach is side-chain-to-side-chain cyclization, where the δ-amino group of ornithine is linked to the side chain of another amino acid, such as aspartic or glutamic acid.

A significant intramolecular reaction of ornithine, especially when its α-carboxyl group is activated, is lactamization. The nucleophilic δ-amino group can attack the activated carboxylate to form a stable six-membered cyclic lactam. researchgate.netmdpi.comacs.org This reaction is so favorable that it can sometimes be a competing side reaction during peptide synthesis if the ornithine side chain is not properly protected. acs.org This propensity for cyclization has also been exploited in synthetic strategies. For example, a rearrangement of ornithine-derived β-lactams to seven-membered lactams is initiated by the intramolecular attack of the deprotected δ-amino group. researchgate.net

Formation of Nδ-Hydroxy-Ornithine and Other Functionalized Derivatives

The compound this compound, or Nδ-benzyloxycarbonyl-DL-ornithine, serves as a versatile starting material for the synthesis of various functionalized ornithine derivatives. The presence of the benzyloxycarbonyl (Z) protecting group on the δ-amino group allows for selective reactions at the α-amino and carboxyl groups, while also enabling subsequent modifications at the δ-position after deprotection or through direct transformation.

One significant transformation is the synthesis of Nδ-hydroxy-ornithine, a non-proteinogenic amino acid found in various microbial siderophores. A common strategy to produce Nδ-hydroxy-ornithine involves the oxidation of the δ-amino group of a suitably protected ornithine precursor. For instance, a method starting from Nα-Boc-ornithine involves converting the primary δ-amine into an imine, followed by oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) to form an oxaziridine (B8769555). Subsequent treatment with trifluoroacetic acid (TFA) isomerizes the oxaziridine to a nitrone, yielding the desired Nδ-hydroxy amino acid. nih.gov Another approach describes the synthesis of Nδ-acetyl-Nδ-hydroxy-L-ornithine from N2-benzyloxycarbonyl-L-ornithine tert-butyl ester via oxidation of the ω-amino group with dibenzoyl peroxide, followed by N5-acetylation. researchgate.net These hydroxylated derivatives are crucial building blocks for the synthesis of complex natural products like amphibactins and moanachelins. researchgate.net

Beyond hydroxylation, the δ-amino group of ornithine can be functionalized in numerous other ways. This compound can be a precursor to various derivatives through reactions such as:

Nδ-Alkylation and Acylation: For example, Nα-(benzyloxycarbonyl)-L-ornithine can undergo Nδ-monoalkylation with glyoxylic acid and sodium cyanoborohydride, followed by Nδ-acylation with ethyl trifluoroacetate. researchgate.net

Guanidylation: Nα-protected ornithine is a key starting material for preparing Nω-substituted arginine derivatives. This is achieved by reacting the δ-amino group with guanidinylating agents like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea. researchgate.net

Azide Formation: δ-Azido-L-ornithine can be synthesized from L-ornithine, demonstrating another pathway for introducing a versatile functional group for applications like click chemistry. researchgate.net

Fluorination: The reaction of nucleophiles with N-Cbz-protected di-tert-butyl-dl-4,4-difluoroglutamate, a related starting material, can lead to the synthesis of dl-4,4-difluoroornithine. acs.org

The following table summarizes selected functionalization reactions starting from protected ornithine derivatives.

| Starting Material | Reagents | Product | Application/Significance |

| Nα-Boc-Ornithine | 1. Imine formation 2. mCPBA 3. TFA | Nα-Boc-Nδ-hydroxy-ornithine | Synthesis of siderophores nih.gov |

| Nα-Z-L-Ornithine | 1. Glyoxylic acid, NaBH3CN 2. Ethyl trifluoroacetate | Nα-Z-Nδ-carboxymethyl-Nδ-trifluoroacetyl-L-ornithine | Synthesis of enzyme inhibitors researchgate.net |

| Z-Orn-OH | N,N′-bis(Boc)-S-methylisothiourea | Z-Arg(Boc)2-OH | Preparation of protected arginine for peptide synthesis researchgate.net |

| Nα,Nδ-bisphenoxycarbonyl-L-ornithine | Amine initiator | Poly(Nδ-phenoxycarbonyl-L-ornithine) | Synthesis of functional polypeptides researchgate.net |

Stereochemical Stability and Racemization Pathways of the Ornithine Core

The stereochemical integrity of the α-carbon is a critical aspect of amino acid chemistry, particularly in the synthesis of peptides and other biologically active molecules where specific chirality is required for function. For ornithine derivatives like this compound, which is a racemic mixture, the focus is often on either resolving the enantiomers or understanding and controlling the stereochemistry in subsequent reactions where one enantiomer (typically the L-form) is used.

Factors Influencing the α-Carbon Stereocenter Stability

The α-carbon stereocenter of an amino acid is generally stable under physiological conditions. nih.gov However, its stability can be compromised under certain chemical conditions, leading to racemization—the conversion of a pure enantiomer into an equal mixture of both D and L forms. Several factors influence the stability of this stereocenter:

pH: Both strongly acidic and strongly basic conditions can promote racemization. The process often involves the reversible deprotonation and reprotonation of the α-carbon. numberanalytics.com

Temperature: Elevated temperatures can provide the necessary activation energy for racemization to occur. Research has shown that racemization during the formation of certain indolizidine derivatives from Boc-Orn(Z)-OH is temperature-dependent. csic.esrsc.org

Reaction Mechanism and Intermediates: The most significant factor is often the reaction mechanism itself. Reactions that proceed through intermediates where the α-carbon temporarily loses its tetrahedral geometry are prone to racemization. A key mechanism involves the formation of planar imine-enamine intermediates. csic.esrsc.org For example, during the intramolecular reductive amination to form an indolizidine ring from an ornithine-derived keto ester, an equilibrium between imine and enamine species allows for the loss of stereochemical information at the α-carbon. csic.esrsc.org

Protecting Groups and Substituents: The nature of the protecting groups on the amino and carboxyl functions, as well as substituents on the side chain, can influence the acidity of the α-proton and the stability of potential intermediates, thereby affecting the rate of racemization. acs.orgnih.gov Electron-withdrawing groups can increase the acidity of the α-proton, making it more susceptible to abstraction.

The table below outlines key factors and their effects on the stereochemical stability of the ornithine α-carbon.

| Factor | Effect on α-Stereocenter | Underlying Mechanism |

| High Temperature | Decreases stability, promotes racemization | Provides activation energy for C-H bond cleavage at the α-carbon. csic.esrsc.org |

| Extreme pH | Decreases stability | Catalyzes the abstraction of the α-proton. numberanalytics.com |

| Imine-Enamine Tautomerism | Allows for racemization | Formation of a planar enamine intermediate allows for non-stereospecific reprotonation. csic.esrsc.org |

| Pyridoxal (B1214274) Phosphate (B84403) (PLP) | Can facilitate racemization in enzymatic reactions | PLP-dependent enzymes can form a Schiff base, which facilitates deprotonation and reprotonation at the α-position. nih.gov |

Methodologies for Controlling and Assessing Stereochemistry in Post-Synthesis Reactions

Given the potential for racemization, rigorous methods for controlling and assessing the stereochemistry of ornithine derivatives during and after synthesis are essential.

Controlling Stereochemistry:

Enzymatic Methods: One of the most effective ways to ensure stereocontrol is to use enzymes, which are inherently stereospecific. For instance, L-arginase can selectively hydrolyze L-arginine to L-ornithine, leaving D-arginine unreacted, thus providing a route to enantiomerically pure L-ornithine without racemization. google.com Similarly, PLP-dependent epimerases can be used to intentionally interconvert between D- and L-isomers in a controlled manner. nih.gov

Substrate and Auxiliary Control: In chemical synthesis, stereocontrol can be achieved through substrate control, where the existing stereochemistry in a molecule directs the stereochemical outcome of a new chiral center. youtube.com Alternatively, a chiral auxiliary can be temporarily attached to the molecule to direct a reaction stereoselectively, after which the auxiliary is removed. youtube.com

Reaction Condition Optimization: Careful control of reaction conditions such as temperature, solvent, and reaction time can minimize unwanted racemization. As racemization is often temperature-dependent, conducting reactions at lower temperatures can preserve stereochemical integrity. csic.esrsc.org

Assessing Stereochemistry:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the enantiomeric purity of amino acids. creative-proteomics.com The method involves separating diastereomers formed by reacting the amino acid sample with a chiral derivatizing agent. mdpi.com A widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with the primary amino group of ornithine to form diastereomers that can be separated and quantified on a standard reversed-phase HPLC column. acs.org Advanced Marfey's methods and other derivatizing agents are also employed. mdpi.comspringernature.com

Gas Chromatography (GC): Similar to HPLC, GC can be used to separate chiral compounds, typically after derivatization to make them more volatile. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine stereochemistry, sometimes by using chiral shift reagents or by comparing spectra to those of known standards. cdnsciencepub.com

The following table summarizes common analytical techniques for stereochemical assessment.

| Technique | Principle | Common Application for Ornithine |

| Chiral HPLC | Separation of diastereomeric derivatives on a chromatographic column. mdpi.com | Quantifying D- and L-ornithine content after derivatization with Marfey's reagent (FDAA). nih.govacs.org |

| Chiral GC-MS | Separation of volatile diastereomeric derivatives followed by mass spectrometry detection. creative-proteomics.com | Analysis of enantiomeric purity in complex biological or synthetic mixtures. |

| NMR Spectroscopy | Differentiating stereoisomers based on distinct chemical shifts, potentially using chiral auxiliaries or shift reagents. cdnsciencepub.com | Configurational assignment by comparison with standards of known stereochemistry. cdnsciencepub.com |

| Enzymatic Assays | Using a stereospecific enzyme to react with only one enantiomer, allowing for quantification of the other. cdnsciencepub.com | Stereochemical analysis of reaction products. |

Advanced Analytical Characterization Techniques for H Dl Orn Z Oh and Its Synthesized Derivatives

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the molecular structure and confirming the presence of specific functional groups within H-DL-Orn(Z)-OH.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, NMR analysis is critical for confirming the presence of the benzyloxycarbonyl (Z) protecting group, the ornithine backbone, and the free carboxyl and amino groups.

¹H NMR spectra reveal the characteristic signals of the benzyloxycarbonyl group, including the methylene (B1212753) protons (CH₂) adjacent to the phenyl ring (typically around 5.0-5.2 ppm) and the aromatic protons (around 7.2-7.4 ppm). The α-carbon proton (α-CH) of the ornithine moiety typically resonates in the 4.3-4.5 ppm range, while the protons of the ornithine side chain (β, γ, and δ methylene groups) appear in the aliphatic region (approximately 1.5-3.2 ppm). The integration of these signals allows for the quantification of different proton environments, aiding in structural confirmation and purity assessment by detecting the presence of residual solvents or unreacted starting materials. ¹³C NMR provides complementary information by identifying the unique carbon environments, including carbonyl carbons of the Z group and carboxyl group, aromatic carbons, and aliphatic carbons of the ornithine backbone.

Table 4.1.1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Z-CH₂ | 5.0 – 5.2 | s |

| Z-Aromatic | 7.2 – 7.4 | m |

| α-CH | 4.3 – 4.5 | m |

| β-CH₂ | 1.5 – 1.8 | m |

| γ-CH₂ | 1.7 – 2.0 | m |

| δ-CH₂ | 3.0 – 3.2 | t |

| Carboxyl -OH | Variable | - |

| Amino -NH | Variable | - |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. 's' denotes singlet, 'm' denotes multiplet, 't' denotes triplet.

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Impurity Profiling

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for identifying potential impurities. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed for amino acid derivatives. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition.

In positive ion mode ESI-MS, this compound (molecular weight ~266.30 g/mol ) is expected to yield a protonated molecular ion [M+H]⁺ at approximately m/z 267.13 and a sodium adduct [M+Na]⁺ at around m/z 289.11. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, generating characteristic fragment ions that confirm the structure. For instance, fragmentation can involve the loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 Da) or fragments related to the ornithine backbone, such as ions at m/z 70 and 116, which are indicative of the ornithine moiety core.ac.uk. Impurities will typically exhibit different mass-to-charge ratios, enabling their detection and identification.

Table 4.1.2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Description |

| [M+H]⁺ | 267.13 | Protonated molecular ion |

| [M+Na]⁺ | 289.11 | Sodium adduct |

| Fragment 1 | ~132.12 | Ornithine backbone fragment (e.g., [M-Z+H]⁺) |

| Fragment 2 | ~70.06 | Ornithine immonium ion |

| Fragment 3 | ~116.09 | Ornithine fragment ion |

Note: m/z values are theoretical and may vary based on experimental conditions and ionization method.

Chromatographic Methods for Purity, Isomer, and Diastereomer Analysis

Chromatographic techniques are vital for separating this compound from synthetic byproducts, unreacted starting materials, and potential isomers, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a workhorse for assessing the purity of amino acid derivatives like this compound. Typically, a C18 stationary phase is employed with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid, TFA, for improved peak shape and ionization suppression) and an organic modifier, such as acetonitrile (B52724) or methanol, delivered via gradient elution. Detection is commonly performed using UV absorbance at wavelengths around 210-220 nm, where peptide bonds and many protecting groups exhibit strong absorption.

The retention time of this compound under specific HPLC conditions serves as a characteristic identifier. A single, sharp peak at the expected retention time indicates high purity. The presence of multiple peaks or broad peaks suggests the presence of impurities or degradation products. HPLC can also resolve diastereomers if they are formed during synthesis, although this is more commonly addressed by chiral chromatography.

Table 4.2.1: Example HPLC Conditions for this compound Analysis

| Parameter | Specification |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | e.g., 0-100% B over 30-40 minutes, followed by re-equilibration |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV detector at 210-220 nm |

| Expected RT | ~10-15 minutes (highly dependent on gradient profile and column specifics) |

Note: Retention times (RT) are indicative and depend heavily on the specific chromatographic setup.

Gas Chromatography (GC) for Volatile Derivatives and Specific Isomers

Gas Chromatography (GC) is typically used for the analysis of volatile compounds. Amino acid derivatives, including protected ones like this compound, are often polar and non-volatile, necessitating derivatization to increase their volatility and thermal stability. Common derivatization strategies include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or esterification followed by acetylation.

After derivatization, the resulting volatile compounds can be analyzed by GC, often coupled with Mass Spectrometry (GC-MS) for identification. While GC can separate isomers, its application for this compound primarily serves as an alternative or complementary method to HPLC for purity assessment, particularly if specific volatile impurities are suspected. The separation of enantiomers by GC is possible using chiral stationary phases, but chiral HPLC is generally more prevalent for amino acid derivatives.

Table 4.2.2: Common Derivatization Methods for Amino Acids for GC Analysis

| Derivatization Method | Reagents | Product Type | Volatility/Stability |

| Silylation | MSTFA, BSTFA/TMCS | Silyl ethers/esters | Increased |

| Esterification + Acylation | Methanol/HCl, Acetic Anhydride (B1165640)/Pyridine | Methyl esters, N-acetyl | Increased |

| Esterification + Trifluoroacetylation | Methanol/HCl, TFAA (Trifluoroacetic Anhydride) | Methyl esters, N-TFA | Increased |

Note: Derivatization conditions must be optimized for specific amino acid derivatives.

Chiral Analysis for Enantiomeric Purity and Resolution Studies

Given that this compound is specified as a DL-mixture, determining its enantiomeric purity (i.e., the ratio of L- to D-enantiomers) is critical. This is achieved through chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (chiral HPLC).

Chiral HPLC employs chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation. CSPs are typically based on chiral selectors immobilized onto a solid support, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. The mobile phase composition, often a mixture of non-polar solvents (like hexane (B92381) or heptane) and polar modifiers (like isopropanol (B130326) or ethanol), plays a crucial role in achieving effective enantioseparation.

The analysis involves injecting the racemic mixture of this compound onto a chiral column. If the compound is racemic, two distinct peaks will be observed, corresponding to the L- and D-enantiomers. The relative peak areas allow for the calculation of the enantiomeric excess (ee) or enantiomeric ratio. If the synthesis aims for a specific enantiomer, chiral analysis is essential to confirm the success of the stereoselective synthesis or resolution process.

Table 4.3: Common Chiral Stationary Phases (CSPs) and Mobile Phase Modifiers for Amino Acid Enantiomer Separation

| CSP Type | Examples | Suitable for N-Protected Amino Acids | Common Mobile Phase Modifiers |

| Polysaccharide Derivatives | Chiralpak AD-H, AS-H, IA, IB, IC, Chiralcel OD, OJ, Chiralpak ZWIX | Yes | Isopropanol, Ethanol, Diethylamine, TFA |

| Cyclodextrin Derivatives | Cyclobond series | Yes | Methanol, Acetonitrile, Water |

| Macrocyclic Glycopeptides | CHIROBIOTIC T, T2 | Yes | Methanol, Acetonitrile, Water |

| Phenylcarbamate Derivatives | Lux series | Yes | Isopropanol, Ethanol, Hexane |

Note: Optimization of mobile phase composition, including the type and concentration of modifiers, is crucial for effective enantiomeric separation.

Compound List:

this compound (Nα-Benzyloxycarbonyl-DL-Ornithine)

Computational and Theoretical Investigations of Ornithine Containing Molecular Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for visualizing and predicting the behavior of molecules in a dynamic environment. These techniques allow researchers to study molecular conformations, interactions, and dynamic processes at an atomic level.

Conformational Analysis of H-DL-Orn(Z)-OH and its Protected Forms

Conformational analysis is critical for understanding how a molecule's three-dimensional structure influences its properties and interactions. For this compound and its protected derivatives, molecular dynamics (MD) simulations can map out the accessible conformational landscape. These simulations involve solving Newton's equations of motion for each atom in the system over time, revealing the preferred spatial arrangements of atoms and functional groups. Studies on protected ornithine derivatives explore how different protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group, affect the flexibility and stability of various conformers. Analyzing these conformers provides insights into potential binding modes and reactivity. For instance, simulations can identify low-energy conformations that are more likely to interact with biological targets.

Ligand-Protein Interaction Modeling of Ornithine-Derived Peptides and Peptidomimetics

Ornithine-containing peptides and peptidomimetics are of significant interest due to their roles in biological processes and their potential as therapeutic agents. Molecular modeling techniques, particularly molecular docking and MD simulations, are employed to study how these molecules interact with target proteins. Molecular docking predicts the preferred orientation and binding affinity of a ligand (e.g., an ornithine-derived peptide) to a protein's active site. MD simulations then refine these predictions by capturing the dynamic nature of the interaction, including protein flexibility and solvent effects, providing a more realistic assessment of binding stability and strength. Studies have explored the binding of ornithine-containing peptides to various protein targets, such as enzymes involved in polyamine biosynthesis or protein-protein interaction interfaces. These computational approaches help elucidate the molecular basis of recognition and guide the design of more potent and selective inhibitors or modulators. For example, molecular docking studies have been used to investigate the binding of peptides to ornithine decarboxylase (ODC) researchgate.netscience.gov.

Quantum Mechanical and Hybrid QM/MM Studies

Quantum mechanical (QM) methods, often coupled with molecular mechanics (MM) in hybrid QM/MM approaches, provide a more rigorous treatment of electronic structure and reactivity, particularly for chemical transformations and enzymatic mechanisms.

Electronic Structure and Reactivity Predictions for Chemical Transformations

Quantum mechanical calculations, typically employing density functional theory (DFT), are used to determine the electronic structure of molecules like this compound. These calculations can predict key electronic properties, such as charge distribution, frontier molecular orbitals, and bond strengths, which are fundamental to understanding a molecule's reactivity. By simulating transition states and reaction pathways, QM methods can predict the feasibility and kinetics of chemical transformations involving ornithine derivatives. This includes predicting activation energies for bond breaking or formation, aiding in the rational design of synthetic routes or understanding degradation pathways. For instance, DFT calculations can be used to predict the reactivity of functional groups within protected ornithine structures for specific chemical modifications.

Mechanistic Insights into Enzymatic Reactions Involving Ornithine Substrates (e.g., Ornithine Decarboxylase)

Hybrid QM/MM methods are particularly powerful for studying enzymatic reactions, where a small, chemically active region (QM) is treated with quantum mechanics, while the surrounding protein environment and solvent are treated with molecular mechanics (MM). This approach accurately captures the electronic changes occurring during catalysis while efficiently modeling the large biological system. For ornithine metabolism, these methods have been applied to enzymes like ornithine decarboxylase (ODC), which catalyzes the decarboxylation of ornithine to putrescine acs.orgacs.orgnih.gov. QM/MM studies on ODC have elucidated the reaction mechanism, identified key catalytic steps, and calculated energy barriers for substrate transformation. For example, studies have used QM/MM with the AM1 Hamiltonian to investigate the decarboxylation step in ODC, analyzing the role of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and the protein environment acs.orgacs.org. Similarly, QM/MM has been used to study ornithine cyclodeaminase (OCD), which converts ornithine to proline, revealing details about hydride transfer and Schiff base formation nih.govresearchgate.netmdpi.com.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods play a vital role in Structure-Activity Relationship (SAR) studies, enabling the prediction of how structural modifications to a molecule affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are statistical or mathematical models that correlate the physicochemical properties of a series of compounds with their observed biological activity.

For ornithine derivatives, computational SAR studies can involve:

Molecular Docking: Predicting how variations in peptide or peptidomimetic structure influence binding affinity and specificity to a target protein researchgate.netscience.govresearchgate.net.

QSAR Modeling: Developing predictive models based on molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) derived from computational analyses of a library of ornithine-based compounds. These models can then predict the activity of new, unsynthesized derivatives nih.gov.

Molecular Dynamics Simulations: Assessing how structural changes affect the stability and dynamics of protein-ligand complexes, providing insights into SAR that are not apparent from static docking poses researchgate.netuzh.chchemrxiv.org.

These computational SAR approaches allow researchers to efficiently explore chemical space, identify key structural features responsible for activity, and guide the design of optimized molecules with improved therapeutic potential. For instance, SAR studies on ornithine decarboxylase (ODC) inhibitors have explored how modifications to pyridoxal phosphate (PLP) adducts influence inhibitory potency nih.gov.

Compound List

this compound (N-benzyloxycarbonyl-DL-ornithine)

L-ornithine

N-Cbz-DL-ornithine

N-alpha-CBZ-L-ORNITHINE

5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid

Cbz-Orn-OH

H-DL-Orn (Z)-OH

N-delta-Benzyloxycarbonyl-L-ornithine

H-D-Orn(Z)-OH

N-benzyloxycarbonyl-L-ornithine

Nα-tert-butoxycarbonyl-Nδ-benzyloxycarbonyl-DL-ornithine

5-benzyloxycarbonylamino-2-tert-butoxycarbonylamino-pentanoic acid

N-t-butyloxycarbonyl-N5-benzyloxycarbonyl-ornithine

Ornithine

L-proline

Putrescine

Pyridoxal phosphate (PLP)

1-amino-oxy-3-aminopropane (APA)

Eflornithine

Methylornithine

N2,N5-Dibenzyloxycarbonyl-L-ornithine

Research Applications and Broader Impact in Chemical Synthesis

Synthesis of Naturally Occurring Peptides and Bioactive Peptidomimetics

The strategic placement of the Z-group on the ornithine side chain is instrumental in the synthesis of a variety of bioactive molecules. It allows the α-amino group to participate in standard peptide bond formation while the δ-amino group remains masked, ready for selective deprotection and subsequent modification.

Macrocyclization is a key strategy for transforming flexible linear peptides into conformationally constrained analogues, which often results in enhanced binding affinity, selectivity, and metabolic stability. H-DL-Orn(Z)-OH and its enantiopure counterparts are valuable precursors for creating these cyclic structures. The synthesis typically involves assembling a linear peptide on a solid support. researchgate.netnih.gov The Z-protecting group on the ornithine side chain can be selectively removed via hydrogenolysis, a method that does not affect many other common protecting groups, enabling the newly freed δ-amino group to form a lactam bridge with a carboxylic acid group elsewhere in the sequence. researchgate.netwikipedia.orgrsc.org

This side-chain-to-side-chain or head-to-tail cyclization strategy has been successfully employed in the synthesis of various macrocyclic peptide analogues. nih.govrsc.orgrsc.org For example, ornithine has been incorporated into analogues of the antimicrobial peptide Gramicidin S and melanotropin peptide analogues designed to enhance conformational stability. nih.govuniversiteitleiden.nl The ability to form these cyclic structures is crucial for developing peptides with improved therapeutic potential. nih.gov

The versatility of the ornithine scaffold is further demonstrated in its use to construct analogues of diverse bioactive peptides.

Siderophore Analogues : Siderophores are iron-chelating compounds produced by microorganisms. researchgate.netnih.gov Many contain complex, modified ornithine residues, such as Nδ-hydroxy-Nδ-acetyl-ornithine. researchgate.netnih.gov Synthetic chemists can prepare these unique building blocks starting from protected ornithine derivatives. For instance, a convenient method for synthesizing fully protected Nδ-acetyl-Nδ-hydroxy-L-ornithine has been developed for use in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net This approach was instrumental in the first total synthesis of marine siderophores like amphibactin-T. researchgate.net The biosynthesis of the siderophore vicibactin also involves the enzymatic tailoring of ornithine. acs.org The ability to synthetically produce these analogues allows researchers to study their biological function and develop novel therapeutic agents. nih.gov

Opioid Peptidomimetics : In the field of opioid research, ornithine is often used as a substitute for lysine (B10760008) to create cyclic peptidomimetics with altered receptor binding profiles and selectivities. researchgate.netnih.gov The slightly shorter side chain of ornithine compared to lysine can subtly change the conformation of the macrocycle, leading to significant differences in biological activity. rsc.org For example, cyclic opioid analogues such as H-Tyr-D-Orn-Gly-Phe-Glu-NH2 have been synthesized to explore structure-activity relationships at opioid receptors. researchgate.net These modifications are part of a broader effort to develop new analgesics with improved properties and fewer side effects. nih.govnih.gov

| Bioactive Peptide Class | Example Analogue/Target | Role of Ornithine Derivative | Reference |

|---|---|---|---|

| Macrocyclic Peptides | Gramicidin S Analogues | Serves as a key residue for side-chain to side-chain lactam bridge formation, constraining the peptide backbone. | universiteitleiden.nl |

| Siderophores | Amphibactin-T | Acts as a precursor for the synthesis of the non-canonical residue Nδ-acetyl-Nδ-hydroxy-ornithine, essential for iron chelation. | researchgate.net |

| Opioid Peptidomimetics | Tyr-c[D-Orn-Gly-Glu]-NH2 | Replaces lysine to create a smaller macrocyclic ring, altering receptor selectivity and pharmacological properties. | researchgate.net |

| Melanotropin Analogues | Ac-c[Glu-His-d-Nal(2')-Nα-guanidinylbutyl-Orn]-Trp-NH2 | Used to form a lactam bridge, creating a conformationally constrained peptide to enhance receptor binding. | nih.gov |

Precursor in the Synthesis of Non-Canonical Amino Acid Analogs and Scaffolds (e.g., β-Amino Acids)

Non-canonical amino acids (ncAAs) are valuable tools for creating novel peptides and proteins with unique functions. chemrxiv.orgnih.gov The carbon skeleton of proteinogenic amino acids provides an ideal starting point for synthesizing these unnatural analogues. Ornithine, with its versatile side chain, can serve as a precursor for other ncAAs.

A notable example is the synthesis of β-amino acid analogues. In one study, D- and L-ornithine were used as starting materials to synthesize (R)- and (S)-Fmoc-β³-Lys(Mtt)-OH, respectively. mdpi.com This transformation was achieved through a homologation process, effectively extending the carbon chain to create a β-amino acid from an α-amino acid. These newly synthesized β³-lysine building blocks were then incorporated into cyclic opioid peptidomimetics to study the impact of the β-amino acid on biological properties. mdpi.com This demonstrates how this compound and its derivatives act as versatile scaffolds, enabling chemists to move beyond the 20 canonical amino acids and explore new chemical space. chemrxiv.orgnih.gov

Q & A

Advanced Research Question

- Controlled Variables : Use isogenic cell lines or animal models to reduce genetic variability.

- Blinding : Implement double-blind protocols for subjective endpoints (e.g., phenotypic responses).

- Dose-Response Curves : Include multiple concentrations to distinguish specific effects from toxicity .

- Negative/Positive Controls : Use unmodified amino acids (e.g., DL-ornithine) and known bioactivity standards. Reference experimental design frameworks from epidemiological studies for rigor .

What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

Advanced Research Question

- Nonlinear Regression Models : Fit sigmoidal curves (e.g., Hill equation) to EC50/IC50 data.

- ANOVA with Post-Hoc Tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey-Kramer).

- Bayesian Hierarchical Modeling : Useful for small sample sizes or heterogeneous datasets.

- Power Analysis : Pre-determine sample sizes to ensure detectable effect sizes, referencing principles from psychiatric diagnostic criteria validation studies .

How should discrepancies in thermal stability data for this compound be resolved across different studies?

Advanced Research Question

- Replicate Under Standardized Conditions : Control humidity, solvent composition, and heating rates to isolate variables .

- Accelerated Stability Testing : Use Arrhenius equation-based predictions to extrapolate degradation rates.

- Comparative Spectroscopy : Pair thermogravimetric analysis (TGA) with FT-IR to identify decomposition products .

- Meta-Analysis : Aggregate data from independent studies, applying random-effects models to account for methodological heterogeneity .

What methodologies can be employed to assess the compound's stability under varying pH and temperature conditions?

Advanced Research Question

- pH-Rate Profiling : Conduct kinetic studies across pH 2–12 to identify hydrolysis-sensitive regions.

- Forced Degradation Studies : Expose the compound to extreme temperatures (e.g., 40–60°C) and analyze via HPLC-MS to track degradation pathways .

- Isothermal Calorimetry (ITC) : Measure heat flow changes during decomposition to quantify thermodynamic stability .

- Long-Term Stability Monitoring : Store samples at 4°C, -20°C, and ambient conditions, testing aliquots at fixed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.